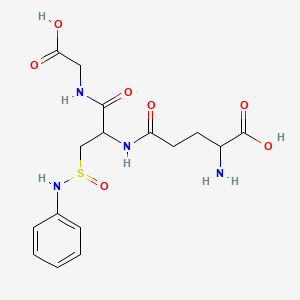
Glutathione sulfinanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutathione sulfinanilide is a hydrophilic derivative of the protein tyrosine phosphatase inhibitor phenylarsine oxide. It is known for its ability to inhibit angiogenesis and tumor growth . The compound has a molecular weight of 414.43 and a chemical formula of C16H22N4O7S .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glutathione sulfinanilide typically involves the reaction of glutathione with nitroso arenes. This reaction proceeds through parallel pathways, producing N-arylhydroxylamine and glutathione disulfide or a sulfinanilide adduct . The reaction conditions often include maintaining a constant pH and buffer concentration to ensure the formation of the desired products .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale reactions similar to those used in laboratory settings, with careful control of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Glutathione sulfinanilide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be chemically oxidized by reactive oxygen species and dehydroascorbate . The compound also participates in reactions with nitroso arenes, forming sulfinanilide adducts .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitroso arenes, reactive oxygen species, and dehydroascorbate . The reactions typically require controlled pH and buffer conditions to proceed efficiently .
Major Products: The major products formed from the reactions of this compound include N-arylhydroxylamine, glutathione disulfide, and sulfinanilide adducts .
Wissenschaftliche Forschungsanwendungen
Glutathione sulfinanilide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a hydrophilic derivative of phenylarsine oxide to inhibit angiogenesis and tumor growth . The compound’s ability to inhibit protein tyrosine phosphatase makes it valuable in studying cellular signaling pathways and cancer research .
Wirkmechanismus
The mechanism of action of glutathione sulfinanilide involves its interaction with protein tyrosine phosphatase, leading to the inhibition of angiogenesis and tumor growth . The compound likely exerts its effects by forming adducts with nitroso arenes, which then interfere with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to glutathione sulfinanilide include phenylarsine oxide and other derivatives of glutathione . These compounds share similar chemical structures and biological activities.
Uniqueness: This compound is unique due to its hydrophilic nature and its specific ability to inhibit protein tyrosine phosphatase . This makes it particularly useful in research focused on angiogenesis and tumor growth inhibition.
Eigenschaften
Molekularformel |
C16H22N4O7S |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-phenylsulfinamoylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H22N4O7S/c17-11(16(25)26)6-7-13(21)19-12(15(24)18-8-14(22)23)9-28(27)20-10-4-2-1-3-5-10/h1-5,11-12,20H,6-9,17H2,(H,18,24)(H,19,21)(H,22,23)(H,25,26) |
InChI-Schlüssel |
JELPTFJLWYRACG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NS(=O)CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamate](/img/structure/B15125651.png)
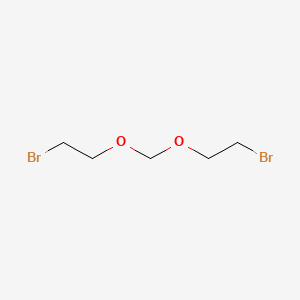
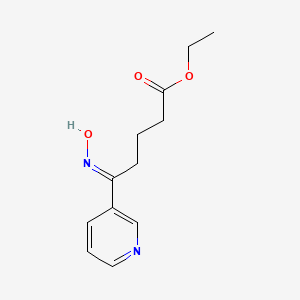
![4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B15125669.png)
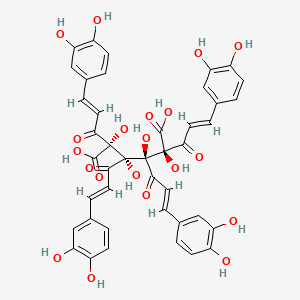
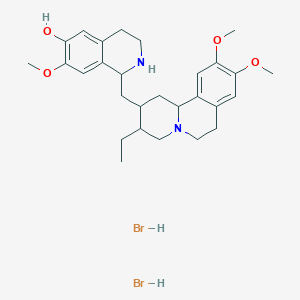
![[5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B15125688.png)
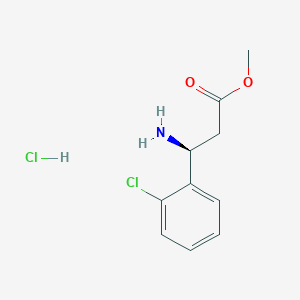
![4-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15125705.png)
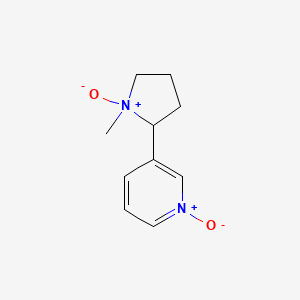
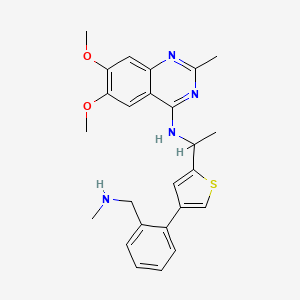
![Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-](/img/structure/B15125725.png)
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B15125731.png)
![2-[[(4R)-4-[(3R,5S,7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B15125737.png)
